Ecgonine methyl ester, (N-methyl-d3)-
Overview
Description
Ecgonine methyl ester, also known as (N-methyl-d3)-, is a prominent tropane alkaloid found in coca leaves . It is a metabolite of cocaine and may be used as a precursor for it . It also occurs as a minor alkaloid in roots of many Datura species such as Datura stramonium and Datura innoxia . It is a major urinary metabolite of cocaine, a popular illicit drug well known as “crack” or the free base form of cocaine that can be smoked .
Molecular Structure Analysis
The empirical formula of Ecgonine methyl ester, (N-methyl-d3)- is C10H14D3NO3 . The molecular weight is 238.73 . The InChI key is RLLMNWXOZDXKCQ-JVVAZNKBSA-N .It is regulated under USDEA Schedule II and is not available from Sigma-Aldrich Canada . The storage temperature is -20°C .
Scientific Research Applications
Metabolism and Excretion Analysis : Ecgonine methyl ester is a significant urinary metabolite of cocaine, especially after oral administration. It accounts for a substantial portion of previously unidentified urinary metabolic products of cocaine and is considered a reliable marker for cocaine use. The metabolite has an elimination half-life of about 4.2 hours, shorter than benzoylecgonine, another primary cocaine metabolite (Ambre et al., 1982); (Ambre et al., 1984).
Stability in Biological Samples : The stability of ecgonine methyl ester in biological samples, such as urine, has been a subject of study. It has been found that this compound is relatively unstable under basic conditions (pH 9), with complete degradation occurring within 30 days (Vasiliades, 1993).
Analytical Methodologies : Various methodologies have been developed for the detection and quantification of ecgonine methyl ester, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and others. These methods are essential for forensic and clinical toxicology to accurately identify and measure cocaine and its metabolites in biological samples (Matsubara et al., 1984); (Jeanville et al., 2000).
Pharmacokinetics and Toxicity : Studies on the pharmacokinetics and toxicity of ecgonine methyl ester reveal that it is not as toxic as cocaine or its other metabolites when administered systemically. This has implications for understanding the overall toxicity profile of cocaine in biological systems (Morishima et al., 1999).
Cocaine Biodegradation : Research into the biodegradation of cocaine highlights the formation of ecgonine methyl ester as a major pathway. Understanding these metabolic pathways is crucial for both clinical toxicology and environmental studies on cocaine contamination (Smirnow & Logan, 1996).
Safety and Hazards
Ecgonine methyl ester, (N-methyl-d3)- is a drug control substance under USDEA Schedule II . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers The relevant papers for Ecgonine methyl ester, (N-methyl-d3)- include studies on its presence in coca leaves , its role as a metabolite of cocaine , and its biosynthesis in coca plants .
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-hydroxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNNBXHAYSQRY-ZZNOJACOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894098 | |
Record name | (N-methyl-D3)-Ecgonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-34-9 | |
Record name | Ecgonine methyl ester, (N-methyl-D3)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136765349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (N-methyl-D3)-Ecgonine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECGONINE METHYL ESTER, (N-METHYL-D3)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6Z8WPQ4UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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